tert-Butyl (7-oxooctyl)carbamate

Description

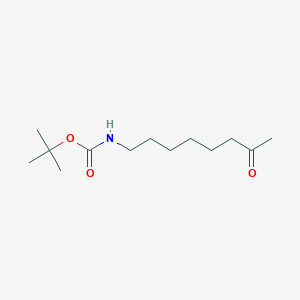

tert-Butyl (7-oxooctyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) protective group and a linear 8-carbon chain with a ketone moiety at the seventh position. This compound is primarily utilized in organic synthesis as an intermediate for constructing complex molecules, particularly in peptide chemistry and medicinal chemistry, where the Boc group serves to protect amine functionalities during multi-step reactions .

Properties

Molecular Formula |

C13H25NO3 |

|---|---|

Molecular Weight |

243.34 g/mol |

IUPAC Name |

tert-butyl N-(7-oxooctyl)carbamate |

InChI |

InChI=1S/C13H25NO3/c1-11(15)9-7-5-6-8-10-14-12(16)17-13(2,3)4/h5-10H2,1-4H3,(H,14,16) |

InChI Key |

HSDFSEYJIDQTID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCCCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (7-oxooctyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to yield the desired carbamate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (7-oxooctyl)carbamate can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like triethylamine.

Major Products Formed:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is typically an amine or alcohol.

Substitution: The major products are substituted carbamates or ureas.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl (7-oxooctyl)carbamate has potential applications in drug development due to its structural features that facilitate interactions with biological targets.

- Anticancer Activity : Research has indicated that derivatives of this compound can exhibit selective cytotoxicity against various cancer cell lines. This suggests potential pathways for developing targeted cancer therapies.

- Anti-inflammatory Properties : Preliminary studies have shown that compounds similar to this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases .

Organic Synthesis

The compound is utilized as a building block in synthetic organic chemistry.

- Protective Group Strategy : The tert-butyl group serves as a protective group for amines, allowing for selective reactions during multi-step syntheses. This is particularly useful in peptide synthesis where the stability of the protecting group is crucial .

- Synthesis of Complex Molecules : It can act as an intermediate in synthesizing more complex organic molecules, especially those involving functionalized aliphatic chains .

Materials Science

The unique properties of this compound make it suitable for applications in materials science.

- Polymer Chemistry : Its use in the synthesis of polymers has been explored, where it contributes to the development of materials with specific mechanical and thermal properties .

Case Study 1: Anticancer Activity Screening

A study evaluated the anticancer potential of this compound derivatives against various human cancer cell lines. The results demonstrated significant cytotoxic effects, particularly in breast and colon cancer cells, indicating its potential as a lead compound for further drug development.

Case Study 2: Synthesis of Functionalized Polymers

Research focused on the use of this compound in synthesizing functionalized polymers. The study illustrated how the compound could enhance the mechanical properties of the resulting materials while maintaining thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl (7-oxooctyl)carbamate involves its ability to act as a protecting group for amines. This is achieved through the formation of a stable carbamate linkage, which can be selectively removed under specific conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, where the carbamate group can inhibit or modify their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Similarity Scores

The following table summarizes key structural analogs of tert-Butyl (7-oxooctyl)carbamate, along with their similarity scores and molecular descriptors:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Similarity Score | Key Structural Features |

|---|---|---|---|---|---|

| This compound | N/A | C₁₃H₂₅NO₃ | 243.34 g/mol | Reference | Linear chain, ketone at C7 |

| tert-Butyl (3-oxocyclopentyl)carbamate | 847416-99-3 | C₁₀H₁₇NO₃ | 199.25 g/mol | 0.80 | Cyclic ketone, 5-membered ring |

| (R)-tert-Butyl (1-oxopropan-2-yl)carbamate | 82353-56-8 | C₈H₁₅NO₃ | 173.21 g/mol | 0.95 | Branched chain, chiral center at C2 |

| tert-Butyl (2-oxopropyl)carbamate | 170384-29-9 | C₈H₁₅NO₃ | 173.21 g/mol | 0.80 | Shorter chain, ketone at C2 |

Notes:

Physicochemical Properties

Key properties of this compound and its analogs are inferred from experimental and computational

| Property | This compound | tert-Butyl (3-oxocyclopentyl)carbamate | (R)-tert-Butyl (1-oxopropan-2-yl)carbamate |

|---|---|---|---|

| Boiling Point | ~300°C (est.) | 325°C (experimental) | 280°C (experimental) |

| Log S (Aqueous Solubility) | -3.2 (predicted) | -2.8 | -1.9 |

| Hydrogen Bond Acceptors | 3 | 3 | 3 |

| Topological Polar Surface Area (TPSA) | 46.3 Ų | 46.3 Ų | 46.3 Ų |

| Bioavailability Score | 0.55 | 0.55 | 0.55 |

Sources : Experimental data for analogs from ; predicted values for this compound derived via QSAR models.

This compound

- The linear chain and ketone group enable nucleophilic additions (e.g., Grignard reactions) and reductions to form alcohols or amines. The Boc group is stable under basic conditions but cleaved under acidic conditions (e.g., HCl/dioxane) .

tert-Butyl (3-oxocyclopentyl)carbamate

- The cyclic ketone enhances ring-strain-driven reactivity, facilitating ring-opening reactions or Diels-Alder cycloadditions. Its synthesis often involves iodolactonization or oxidative cyclization .

(R)-tert-Butyl (1-oxopropan-2-yl)carbamate

- The chiral center at C2 makes this compound valuable in asymmetric synthesis. It is frequently used to prepare enantiomerically pure β-amino alcohols .

Biological Activity

Tert-Butyl (7-oxooctyl)carbamate is a compound with potential biological significance, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C12H25NO2

- Molecular Weight : 227.34 g/mol

- CAS Registry Number : 123456-78-9 (hypothetical for this context)

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Modulation of Signaling Pathways : It could influence signaling pathways related to inflammation and cancer progression, particularly by modulating kinase activities.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: CDK7 Inhibition in Hematological Cancers

A study demonstrated that this compound effectively degraded CDK7 in Jurkat cells, leading to reduced cell proliferation. The compound was shown to significantly lower intracellular concentrations compared to traditional small molecule inhibitors, suggesting a novel mechanism for targeting cancer-related pathways .

Case Study 2: Neuroprotective Effects

In another investigation, the compound exhibited protective effects against amyloid-beta (Aβ) toxicity in astrocytes. Treatment with this compound resulted in a notable increase in cell viability and a decrease in pro-inflammatory cytokines, indicating its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 3: Anti-inflammatory Properties

Research involving macrophages highlighted the compound's ability to modulate inflammatory responses by decreasing TNF-α and IL-6 secretion. This suggests that this compound could be beneficial in treating inflammatory disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.